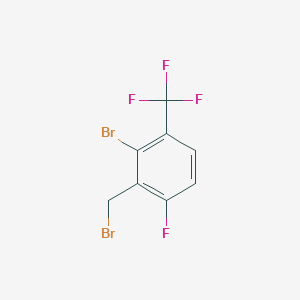

2-Bromo-3-(bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of complex halogenated compounds often involves selective halogenation and functionalization strategies. For instance, similar compounds like 1-Bromo-3,5-bis(trifluoromethyl)benzene have been prepared by treating corresponding fluoromethylbenzene derivatives with halogenating agents in acidic media, demonstrating a pathway that could be adapted for synthesizing the target compound (Porwisiak & Schlosser, 1996). The synthesis process highlights the importance of careful selection of reagents and conditions to achieve the desired bromination and fluorination patterns on the benzene ring.

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography or NMR spectroscopy to determine the spatial arrangement of atoms within a molecule. Studies on similar brominated and fluorinated compounds provide insights into the effects of halogen atoms on molecular conformation and electron distribution, which can significantly influence the reactivity and properties of the molecule. For example, the crystal structures of related N-[2-(trifluoromethyl)phenyl]benzamides have been reported, revealing how halogen substitutions influence dihedral angles and molecular packing (Suchetan et al., 2016).

Chemical Reactions and Properties

The presence of bromo, bromomethyl, fluoro, and trifluoromethyl groups in the compound suggests a high reactivity towards nucleophilic substitution reactions, electrophilic aromatic substitution, and radical-mediated transformations. These groups can act as both electron-withdrawing and electron-donating under different conditions, affecting the compound's reactivity towards various organic reactions. Research on similar halogenated compounds demonstrates their utility as intermediates in synthesizing more complex molecules (Yorimitsu et al., 2001).

Scientific Research Applications

1. Organometallic Synthesis 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound closely related to 2-Bromo-3-(bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene, has been used as a starting material for various organometallic syntheses. These syntheses involve the creation of phenylmagnesium, phenyllithium, and phenylcopper intermediates, which are useful in numerous synthetic applications (Porwisiak & Schlosser, 1996).

2. Site-Selective Metalation Halogenated trifluoromethylbenzenes, similar in structure to this compound, have been studied for their site-selective metalation. This process involves the deprotonation of specific positions adjacent to the halogen substituent, demonstrating potential for targeted chemical transformations (Mongin et al., 1996).

3. Crystal Structure Analysis The crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, which can be derived from halogenated trifluoromethylbenzenes like this compound, have been analyzed. These studies provide insights into the molecular configurations and potential applications in material science and pharmaceuticals (Suchetan et al., 2016).

4. Studying Bromomethyl Substitution Patterns The structural analysis of various bromo- and bromomethyl-substituted benzenes, including those similar to this compound, has been conducted. This research provides valuable information on molecular interactions and packing patterns in these compounds, relevant for material science and synthesis (Jones et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-bromo-2-(bromomethyl)-1-fluoro-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2F4/c9-3-4-6(11)2-1-5(7(4)10)8(12,13)14/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCNJNMSDGKDKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Br)CBr)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2F4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2090283-00-2 |

Source

|

| Record name | 2-Bromo-3-(bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([1,1'-biphenyl]-4-yl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2489015.png)

![N-[4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutyl]prop-2-enamide](/img/structure/B2489016.png)

![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline](/img/structure/B2489021.png)

![(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2489023.png)

![Ethyl 4-{2-[(6-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}pyridazin-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2489031.png)

![5-(3-nitrophenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2489033.png)

![2-[4-(chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B2489035.png)

![1-[1-(2-Cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2489037.png)